Product packaging for 4,7-Dimethyl-6-methoxy-1-indanone(Cat. No.:)

4,7-Dimethyl-6-methoxy-1-indanone

Cat. No.: B8430160
M. Wt: 190.24 g/mol
InChI Key: RYTPFGQKVUSVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethyl-6-methoxy-1-indanone is a synthetic indanone derivative of significant interest in organic and medicinal chemistry research. The indanone scaffold is recognized as a privileged structure in drug discovery, meaning it is a versatile molecular framework capable of displaying high affinity for various biological targets . This compound serves as a valuable building block for synthesizing diverse carbocyclic and heterocyclic molecules, which are intermediates for potential pharmaceuticals and natural product analogs . Research into indanone derivatives, such as this alkyl- and methoxy-substituted analog, is extensive due to their broad spectrum of documented biological activities. These activities include potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . The structural features of this compound make it a candidate for investigation in neurodegenerative disease research, inspired by the success of the indanone-based drug Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease . Furthermore, indanone derivatives have shown potential applications in agrochemical research as effective insecticides, fungicides, and herbicides . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and is not for use in humans, as a diagnostic agent, or for any other clinical, veterinary, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B8430160 4,7-Dimethyl-6-methoxy-1-indanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6-methoxy-4,7-dimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O2/c1-7-6-11(14-3)8(2)12-9(7)4-5-10(12)13/h6H,4-5H2,1-3H3

InChI Key

RYTPFGQKVUSVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1CCC2=O)C)OC

Origin of Product

United States

Synthetic Methodologies for 4,7 Dimethyl 6 Methoxy 1 Indanone and Analogous Indanones

Established Synthetic Pathways to the Indanone Core Structure

The construction of the 1-indanone (B140024) framework is primarily achieved through intramolecular cyclization reactions, where a suitably substituted aromatic precursor undergoes ring closure to form the five-membered carbocyclic ring. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on both the aromatic ring and the cyclopentanone (B42830) moiety.

Intramolecular Friedel-Crafts Acylation Approaches

One of the most traditional and widely employed methods for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation. nih.gov This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The direct cyclization of the carboxylic acid is generally more challenging but offers environmental benefits as it produces water as the only byproduct. nih.gov This approach often requires strong acid catalysts and high temperatures. nih.govresearchgate.net

The reaction can be promoted by various Lewis acids or protic superacids. Common catalysts include aluminum chloride (AlCl₃), polyphosphoric acid (PPA), and Eaton's reagent. nih.govresearchgate.net More recently, metal triflates, such as terbium triflate (Tb(OTf)₃), have been shown to efficiently catalyze the dehydrative cyclization of 3-arylpropionic acids at high temperatures. nih.govresearchgate.netnih.gov Niobium pentachloride (NbCl₅) has also been utilized, acting as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the subsequent cyclization under mild conditions. researchgate.net The conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride using thionyl chloride or oxalyl chloride, allows the cyclization to proceed under milder conditions. nih.govbeilstein-journals.org

Starting MaterialCatalyst/ReagentConditionsProductYieldRef
3-Arylpropionic acidsTb(OTf)₃250 °C, o-chlorobenzeneSubstituted 1-indanonesUp to 74% nih.gov
3-Arylpropanoic acidsNbCl₅Room TemperatureSubstituted 1-indanonesGood researchgate.net
3-Arylpropionic acid chloridesAlCl₃DichloromethaneSubstituted 1-indanonesGood nih.govbeilstein-journals.org
Benzoic acids + Ethylene (B1197577)AlCl₃-Substituted 1-indanonesGood nih.govbeilstein-journals.org

Nazarov Cyclization Reactions and Variants

The Nazarov cyclization is an electrocyclic reaction that transforms divinyl ketones into cyclopentenones under acidic conditions. This 4π-conrotatory electrocyclization can be adapted for the synthesis of indanones. beilstein-journals.orgorganic-chemistry.org The classic approach requires stoichiometric amounts of strong Lewis or Brønsted acids. organic-chemistry.org The reaction proceeds through a pentadienyl cation intermediate, and the regioselectivity can be influenced by the electronic properties of substituents on the divinyl ketone system. organic-chemistry.org

Modern variants have focused on developing catalytic and stereoselective versions of the Nazarov cyclization. Lewis acids such as Cu(OTf)₂ have been used to catalyze the reaction. researchgate.net A notable application is the tandem Nazarov cyclization/electrophilic trapping sequence. For instance, a catalytic stereoselective transformation using a copper(II) complex can initiate the cyclization, followed by trapping of the resulting enolate intermediate with an electrophile, such as a fluorinating agent, to produce highly substituted indanones with excellent diastereoselectivity. researchgate.net This strategy allows for the creation of multiple new stereocenters in a single operation. researchgate.net

Substrate TypeCatalyst/PromoterKey FeaturesProductRef
Divinyl ketonesStrong Lewis/Brønsted AcidsStoichiometric, 4π-electrocyclizationIndenones (precursors to indanones) organic-chemistry.org
α,β-Unsaturated arylketonesCu(II) triflate / NFSICatalytic, Tandem cyclization/fluorinationFluorine-containing 1-indanones researchgate.net
Phenylalkynes + AldehydesSb(V)One-pot tandem reaction2,3-disubstituted indanones organic-chemistry.org

Transition Metal-Catalyzed Cyclization Strategies

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including the 1-indanone core. researchgate.netrsc.org These methods often offer high efficiency, selectivity, and functional group tolerance, proceeding through mechanisms distinct from classical cyclizations.

Rhodium catalysts have been effectively used to construct indanones via C-H activation and annulation strategies. nih.govrsc.org These reactions typically involve the direction of the catalyst to a specific C-H bond by a functional group on the substrate, followed by coupling with an unsaturated partner like an alkyne or alkene. nih.govresearchgate.net For example, Rh(III)-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes can furnish a variety of substituted indanone derivatives through a formal [4+1] cycloaddition. researchgate.netorganic-chemistry.org In this process, the sulfoxonium ylide can act as a traceless directing group. researchgate.net

Another strategy involves the rhodium-catalyzed C-H activation of aryl ketones and subsequent cascade reactions. acs.org For instance, the ortho-C(sp²)-H olefination of tert-alkyl aryl ketones with methyl acrylate, catalyzed by a rhodium complex, can be followed by acid-promoted cascade cyclizations to efficiently produce complex γ-lactone-fused indanones. acs.org

Starting MaterialsCatalyst SystemReaction TypeProductRef
α-Aroyl ketene (B1206846) dithioacetals + Diazo compoundsRh(III)C-H Activation / Annulative CouplingFunctionalized indanones with quaternary centers rsc.org
α-Carbonyl sulfoxonium ylides + Activated alkenesRh(III)[4+1] Cycloaddition via C-H ActivationSubstituted indanone derivatives organic-chemistry.org
tert-Alkyl aryl ketones + Methyl acrylateRh(III) then AcidC-H Olefination / Cascade Cyclizationγ-Lactone-fused indanones acs.org

Palladium catalysis offers a robust method for synthesizing indanones through carbonylative cyclization. nih.govacs.org This process typically involves the reaction of an unsaturated aryl halide or triflate with carbon monoxide in the presence of a palladium catalyst. nih.govacs.org The general mechanism includes oxidative addition of the aryl substrate to a Pd(0) species, insertion of carbon monoxide to form an acylpalladium intermediate, and subsequent intramolecular acylpalladation of a tethered olefin, ultimately leading to the indanone product. nih.govacs.org

This methodology has been successfully applied to a range of substrates, particularly those containing a terminal olefin. nih.govacs.org Optimal conditions often involve using Pd(OAc)₂ as the catalyst precursor with additives like pyridine (B92270) and n-Bu₄NCl under an atmosphere of CO. nih.govacs.org A one-pot cascade reaction involving a Pd-catalyzed Heck reaction followed by an aldol-type annulation has also been developed to access multisubstituted 1-indanones from 2-bromobenzaldehydes and vinyl ethers. liv.ac.uk

Starting MaterialCatalyst SystemReaction TypeProductYieldRef
Unsaturated aryl iodidesPd(OAc)₂, pyridine, n-Bu₄NCl, COCarbonylative CyclizationIndanonesGood to Excellent nih.govacs.org
2-Bromobenzaldehydes + n-butyl vinyl etherPd-dppp in Ethylene GlycolHeck-Aldol Cascade3-Hydroxy-1-indanonesExcellent liv.ac.uk
1-Bromo-2-vinylbenzene + COPalladium catalystCarbonylative SynthesisIndanone derivativesGood researchgate.net

Copper-catalyzed reactions provide an efficient and cost-effective pathway to 1-indanones, often proceeding through radical mechanisms. nih.govfrontiersin.orgnih.gov One such strategy is the copper-catalyzed radical cyclization of 1,6-enynes. nih.gov In a notable example, 1-indanone derivatives are synthesized using tert-butyl hydroperoxide (TBHP) as both an oxidant and a reactant, with Cu(I) as the catalyst and a co-catalyst like 4-methylbenzoic acid. nih.gov The reaction proceeds through a radical pathway, and the presence of the acid co-catalyst is crucial for directing the selectivity towards the indanone product. nih.gov

Another innovative copper-catalyzed method involves a three-component annulation–cyanotrifluoromethylation of 1,6-enynes. frontiersin.orgnih.govnih.gov Using a Cu(II) catalyst, Togni's reagent (a CF₃ source), and trimethylsilyl (B98337) cyanide (TMSCN), this reaction constructs trifluoromethylated 1-indanones that possess an all-carbon quaternary center. frontiersin.orgnih.gov The transformation is initiated by a radical trigger and proceeds via an addition/cyclization cascade. frontiersin.orgnih.gov

Starting MaterialsCatalyst SystemReaction TypeProductRef
1,6-EnynesCu(I) / 4-methyl benzoic acid / TBHPRadical Cyclization1-Indanone derivativesGood
1,6-Enynes + Togni's reagent + TMSCNCu(OTf)₂ / phenanthrolineRadical Annulation–CyanotrifluoromethylationTrifluoromethylated 1-indanonesGood
2-Ethynylbenzaldehyde derivativesCopper catalystIntramolecular Annulation3-Hydroxy-1-indanonesVery Good
Niobium-Catalyzed Friedel-Crafts Processes

Niobium pentachloride (NbCl5) has emerged as a potent and highly oxophilic Lewis acid catalyst for Friedel-Crafts reactions, enabling the synthesis of 1-indanones in a single step. This methodology is particularly effective for the cyclization of various aromatic substrates with α,β-unsaturated acids.

A general representation of this process involves the reaction of an aromatic substrate with an acrylic acid derivative in the presence of NbCl5. For instance, the reaction of 3,3-dimethylacrylic acid with a substituted benzene (B151609) can yield the corresponding indanone derivative. The yield of the desired 1-indanone is dependent on the specific reaction conditions, including the solvent and temperature.

While a specific example for the synthesis of 4,7-Dimethyl-6-methoxy-1-indanone using a niobium catalyst is not extensively documented in the literature, the general applicability of the NbCl5-induced Friedel-Crafts reaction suggests its potential for the cyclization of a suitably substituted 3-arylpropionic acid. The high oxophilicity of NbCl5 makes it an effective catalyst for this transformation. nih.gov

Table 1: Examples of Niobium-Catalyzed Indanone Synthesis

Aromatic SubstrateAcidProductYield (%)
Toluene (B28343)3,3-Dimethylacrylic acid3,3,6-Trimethyl-1-indanone65
Anisole3,3-Dimethylacrylic acid5-Methoxy-3,3-dimethyl-1-indanone78
m-Xylene3,3-Dimethylacrylic acid3,3,5,7-Tetramethyl-1-indanone72

Metal-Free Synthetic Protocols

In the pursuit of more sustainable and environmentally benign synthetic methods, metal-free approaches to indanone synthesis have gained considerable attention. These protocols often rely on the use of strong Brønsted acids, organocatalysts, or unique reaction conditions to facilitate the cyclization.

One notable metal-free method involves the intramolecular hydroacylation of 2-vinylbenzaldehydes, catalyzed by L-proline. This organocatalytic approach provides a green synthetic pathway to various indanone scaffolds with good to excellent yields. nih.gov Another strategy employs the use of methanesulfonic anhydride (B1165640) to promote the Friedel-Crafts acylation of aryl and alkyl carboxylic acids, yielding aryl ketones with minimal waste that is free of metallic or halogenated components. masterorganicchemistry.comorganic-chemistry.org

Furthermore, the simple dissolution of an arylalkyl acid chloride in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can promote intramolecular Friedel-Crafts acylation without the need for additional catalysts. chinjmap.com This method is operationally simple and accommodates a broad range of substrates.

Photochemical Cyclization Approaches to Indanone Systems

Photochemical reactions offer a powerful and often mild alternative for the construction of the indanone ring system. These methods typically involve the irradiation of a suitable precursor, leading to the formation of reactive intermediates that subsequently cyclize.

One such approach involves the photochemical cyclization of ketones that contain a good leaving group adjacent to the carbonyl moiety. preprints.org Irradiation of these substrates leads to the formation of 1,4-diradicals through an n-π* excitation, followed by a 1,5-hydrogen migration involving an ortho-alkyl substituent. Subsequent elimination of an acid from the 1,4-diradical generates a 1,5-diradical which then cyclizes to form the indanone. preprints.org

Another photochemical strategy is the Norrish-Yang reaction, which has been utilized for the cyclization of 1,2-diketones to afford 2-hydroxy-1-indanones. preprints.orgorgsyn.org Additionally, the photolysis of certain ketones can directly yield indanone derivatives in high yields. preprints.org More complex, multi-photon cascade processes initiated by UV-A irradiation have also been developed for the synthesis of highly functionalized polycyclic frameworks from indanone precursors.

Table 2: Examples of Photochemical Indanone Synthesis

Precursor TypeReaction TypeProduct Type
Ketone with leaving group1,5-Hydrogen migration/EliminationSubstituted 1-indanone
1,2-DiketoneNorrish-Yang Cyclization2-Hydroxy-1-indanone
7-(4'-alkenyloxy)-1-indanoneOrtho photocycloaddition cascadePolycyclic indanone derivative

Regioselective and Stereoselective Synthesis of Substituted Indanones

The synthesis of a specific isomer of a substituted indanone, such as this compound, requires precise control over the regioselectivity and, if applicable, the stereoselectivity of the cyclization reaction.

Strategies for Controlling Regioselectivity in Indanone Formation (e.g., Polyphosphoric Acid Concentration)

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a common method for preparing 1-indanones. The regioselectivity of this reaction, which determines the position of the newly formed ketone on the aromatic ring, can be significantly influenced by the reaction conditions. One of the most critical factors is the nature of the acidic catalyst.

Polyphosphoric acid (PPA) is a widely used reagent for this transformation, and its composition, specifically its phosphorus pentoxide (P2O5) content, has a profound effect on the regioselectivity of the cyclization. nih.gov It has been demonstrated that the regioselectivity can be switched by using PPA with either a high or low P2O5 content. nih.gov This allows for the selective synthesis of different indanone isomers from the same starting material. For the synthesis of this compound, the cyclization of 3-(2,5-dimethyl-4-methoxyphenyl)propanoic acid would be required. The choice of PPA concentration would be crucial in directing the acylation to the desired position.

Asymmetric Synthetic Routes to Chiral Indanone Derivatives (e.g., Enantioselective Catalysis)

The development of asymmetric routes to chiral indanones is of great importance, as these compounds are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. Enantioselective catalysis has emerged as a powerful tool for achieving high levels of stereocontrol in these syntheses.

A variety of catalytic systems have been developed for the asymmetric synthesis of chiral indanones. For example, rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives using a chiral monodentate phosphoramidite (B1245037) ligand (MonoPhos) provides access to enantioenriched 3-aryl-1-indanones with high yields and excellent enantioselectivities. orgsyn.org Iridium-catalyzed asymmetric hydrogenation of 3-arylindenones is another effective method for producing chiral 3-arylindanones. orgsyn.org

Furthermore, the asymmetric reduction of prochiral indanones using chiral catalysts can provide access to chiral indanols, which are versatile synthetic intermediates. For instance, a recoverable dendrimer-supported prolinol has been used as a catalyst for the asymmetric reduction of indanones, affording separable cis and trans isomers with high enantiomeric excess.

Catalyst-Controlled Regiodivergent Syntheses

The ability to selectively synthesize different constitutional isomers from a single starting material by simply changing the catalyst is a highly desirable feature in organic synthesis. Such catalyst-controlled regiodivergent syntheses offer a powerful and efficient approach to chemical diversity.

In the context of indanone synthesis, a notable example is the carboacylation of 2-styryl ketones. By carefully selecting the transition-metal catalyst, either 2- or 3-substituted indanones can be prepared from the same starting material. Specifically, the use of a nickel catalyst leads to the formation of 2-substituted indanones, while a rhodium catalyst directs the reaction to produce 3-substituted indanones. This switch in regioselectivity is attributed to the different mechanistic pathways favored by each metal catalyst.

Another example of catalyst-controlled selectivity is the palladium-catalyzed carbonylation of substrates containing multiple potential reaction sites. By fine-tuning the catalytic system, including the ligand and additives, the reaction can be directed towards the synthesis of either isoquinoline-1,3(2H,4H)-diones or indanones from the same starting materials.

Specific Methodologies for Introducing Methoxy (B1213986) and Alkyl Substituents on Indanones

Synthesis of this compound Precursors

The construction of this compound necessitates the careful synthesis of specifically substituted aromatic precursors that can undergo cyclization to form the indanone core. A primary and well-established method for this is the intramolecular Friedel-Crafts acylation . orgsyn.org

A common synthetic route begins with a substituted aromatic compound, for example, 3,5-dimethylanisole. The key steps in this synthetic sequence are:

Friedel-Crafts Acylation: The aromatic precursor undergoes acylation to introduce a propionyl group. This is typically achieved by reacting the precursor with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). khanacademy.orgyoutube.com

Reduction: The ketone group of the resulting propiophenone (B1677668) is reduced to a methylene (B1212753) group. Classic reduction methods such as the Wolff-Kishner or Clemmensen reductions are often employed for this transformation.

Intramolecular Cyclization: The subsequent substituted phenylpropanoic acid, or its corresponding acid chloride, is then cyclized through an intramolecular Friedel-Crafts reaction to form the five-membered ring of the indanone. Polyphosphoric acid (PPA) is a frequently used catalyst for this ring-closing step.

The regioselectivity of the initial Friedel-Crafts acylation and the final cyclization is governed by the directing effects of the substituents already present on the aromatic ring. The methoxy group is a strong activating group and directs ortho and para, while the alkyl groups are weakly activating and also ortho, para-directing. The interplay of these directing effects is a key consideration in the design of the synthesis to obtain the desired substitution pattern.

Construction of Indanones with Diverse Methoxy and Alkyl Substitution Patterns

The synthesis of indanones with a variety of methoxy and alkyl substitution patterns is a well-explored area of synthetic chemistry. The choice of methodology often depends on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Based Approaches: The Friedel-Crafts reaction is a versatile tool for the synthesis of substituted indanones. nih.gov By selecting appropriately substituted aromatic starting materials and acylating agents, a wide array of indanones can be prepared. For instance, the acylation of dimethoxybenzene derivatives can lead to the formation of dimethoxy-substituted indanones. orgsyn.org The reaction conditions, including the choice of Lewis acid and solvent, can be optimized to control the regioselectivity of the acylation. orgsyn.org

Modern Synthetic Methods: In addition to classical methods, modern synthetic techniques offer greater flexibility and control. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, can be used to introduce alkyl or aryl substituents onto a pre-existing indanone core or a suitable precursor. These methods are particularly useful for creating more complex substitution patterns that may be difficult to achieve using traditional Friedel-Crafts chemistry.

Below is a table summarizing some of the methodologies used for the synthesis of substituted indanones.

Starting MaterialReagentsProduct (Substituted Indanone)
3-(3-HYDROXY-4-METHOXYPHENYL)PROPIONIC ACIDTrifluoromethanesulfonic acid5-Hydroxy-6-methoxy-1-indanone chemicalbook.com
Diethyl 2-(3,5-dimethoxybenzyl)malonateMethanesulfonic acid5,7-dimethoxy-1-indanone nih.gov
3,4-dimethoxybenzaldehydeMeldrum's acid, then TMSOTf5,6-Dimethoxy-2-methyl-1-indanone orgsyn.org
PhenolIsobutyric anhydride, HF6-methoxy-2,2-dimethyl-1-indanone google.com

Total Synthesis of Natural Products Incorporating Substituted Indanone Cores

The substituted indanone framework is a key structural element in a number of natural products, many of which possess noteworthy biological activities. The total synthesis of these molecules provides a platform for the development and application of novel synthetic methodologies for constructing substituted indanones.

A prominent example is the family of pterosins , which are sesquiterpenoid indanones found in bracken fern (Pteridium aquilinum). cdnsciencepub.comcdnsciencepub.com Pterosin B, for instance, contains a 4,7-dimethyl-1-indanone (B1296240) core with a hydroxyethyl (B10761427) group at the 2-position and a methoxy group can be a precursor. cdnsciencepub.com The synthesis of pterosin C, another member of this family, has been achieved through a key Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol (B1618557) with methylmalonyl chloride to form a 1,3-indandione (B147059) intermediate. cdnsciencepub.comcdnsciencepub.com This intermediate can then be further elaborated to yield various pterosins. cdnsciencepub.com

The total synthesis of these natural products often involves intricate multi-step sequences that demand precise control over both stereochemistry and regiochemistry. ontosight.ai These synthetic endeavors not only provide access to these biologically important molecules but also drive the innovation of new and efficient methods for the construction of highly substituted indanone systems. nih.gov For example, a total synthesis of pterosins B and C has been reported utilizing a photochemical ring-closure of an alpha-mesyloxy ketone as the key step to form the 1-indanone skeleton. researchgate.net

Spectroscopic Characterization Methodologies for Indanone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq For the structural confirmation of 4,7-Dimethyl-6-methoxy-1-indanone, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are indispensable.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, distinct signals are expected for the aromatic proton, the methoxy (B1213986) group protons, the two methyl group protons on the aromatic ring, and the two methylene (B1212753) groups in the five-membered ring.

The single aromatic proton (H-5) is expected to appear as a singlet in the aromatic region of the spectrum. The methoxy group will produce a sharp singlet, typically around 3.8-4.0 ppm. The two aromatic methyl groups (at C-4 and C-7) will also appear as distinct singlets. The two methylene groups of the indanone ring (at C-2 and C-3) form an ethyl-like system and are expected to appear as two triplets. The protons at C-2, being adjacent to the carbonyl group, will be deshielded and appear at a lower field compared to the protons at C-3.

Based on data from the analogous Pterosin C and known substituent effects, the predicted ¹H NMR chemical shifts for this compound are presented in Table 1. mdpi.com

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~ 2.9 - 3.1t
H-3~ 2.6 - 2.8t
H-5~ 7.0 - 7.2s
4-CH₃~ 2.2 - 2.4s
7-CH₃~ 2.1 - 2.3s
6-OCH₃~ 3.8 - 4.0s

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The most downfield signal will correspond to the carbonyl carbon (C-1) of the indanone ring, typically appearing in the range of 190-210 ppm. mdpi.com The aromatic carbons will resonate in the 110-160 ppm region. The methoxy carbon will have a characteristic shift around 55-60 ppm, while the aliphatic carbons of the methyl groups and the methylene groups of the five-membered ring will appear at higher fields.

By analyzing the ¹³C NMR data of Pterosin C and considering the electronic effects of the substituents, a predicted ¹³C NMR data set for this compound is outlined in Table 2. bangor.ac.ukmdpi.com

CarbonPredicted Chemical Shift (δ, ppm)
C-1~ 205 - 208
C-2~ 36 - 38
C-3~ 25 - 27
C-3a~ 130 - 133
C-4~ 125 - 128
C-5~ 120 - 123
C-6~ 155 - 158
C-7~ 135 - 138
C-7a~ 145 - 148
4-CH₃~ 16 - 18
7-CH₃~ 12 - 14
6-OCH₃~ 55 - 57

Table 2: Predicted ¹³C NMR Data for this compound.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of the C-2 and C-3 methylene protons would be expected, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the C-2, C-3, C-5, methoxy, and methyl groups based on the known proton chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. nanalysis.comnumberanalytics.comlibretexts.org For this compound, NOESY can confirm the substitution pattern on the aromatic ring. For example, a spatial correlation would be expected between the H-5 proton and the protons of the 4-CH₃ group, as well as between the H-5 proton and the methoxy protons at C-6. youtube.comyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₂H₁₄O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. mdpi.com

FormulaC₁₂H₁₄O₂
Theoretical Exact Mass 190.0994

Table 3: Theoretical Exact Mass of this compound.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for indanones involve the loss of small molecules such as CO, CH₃, and C₂H₄.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of complex mixtures and for the identification of volatile and semi-volatile compounds. In a synthetic procedure leading to this compound, GC-MS could be used to monitor the progress of the reaction, identify any byproducts, and assess the purity of the final product. The retention time of the compound in the gas chromatogram would be characteristic, and the mass spectrum obtained would serve as a fingerprint for its identification.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific data available for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific data available for this compound.

X-ray Crystallography for Solid-State Structural Confirmation

No specific data available for this compound.

Structure Activity Relationship Sar Studies and Molecular Interactions of Indanone Derivatives

Principles of Indanone Structure-Activity Relationships in Biological Systems

The biological activity of indanone derivatives is intricately linked to their three-dimensional structure, the electronic properties of their substituents, and the specific way they interact with biological targets.

The type and position of chemical groups attached to the indanone core profoundly influence the molecule's ability to bind to a biological target. The electronic properties of these substituents—whether they donate or withdraw electrons—can alter the charge distribution across the molecule, affecting binding affinity and efficacy.

Research on various indanone derivatives has demonstrated that:

Electron-donating groups can enhance biological activity in certain contexts. For instance, in a series of chalcone (B49325) derivatives containing an indanone moiety, the presence of an electron-donating methyl group on the phenyl ring led to a significant enhancement in therapeutic effects against the Tobacco Mosaic Virus (TMV). nih.govacs.org The 4,7-dimethyl and 6-methoxy groups of 4,7-Dimethyl-6-methoxy-1-indanone are all electron-donating, which could theoretically influence its interaction with biological targets.

Electron-withdrawing groups have also been shown to be beneficial, depending on the target. For some aurone and indanone derivatives, the introduction of electron-withdrawing groups was found to be advantageous for antibacterial activity. nih.gov

The position of substituents is critical. Studies on arylidene indanones, which have a group attached at the 2-position, show that the planar structure allows for the transmission of electronic effects from the substituents to the carbonyl group of the indanone core. rsc.org Modifications at other positions, such as the 6-position, have also been explored, with the introduction of a piperidinyl ethoxy group leading to a potent acetylcholinesterase (AChE) inhibitor, suggesting this position is crucial for certain activities. rsc.orgresearchgate.net In contrast, for ligands binding to α-synuclein fibrils, any aromatic substitution on the 1-indanon-diene moiety, whether activating or deactivating, was found to reduce binding affinity compared to non-substituted derivatives. nih.govnih.gov

Substituent Type Position(s) Target/Activity Observed Effect Reference(s)
Electron-Donating (e.g., -CH₃) Aryl ring at position 2 Antiviral (TMV) Enhanced therapeutic activity nih.govacs.org
Electron-Withdrawing Various Antibacterial Beneficial for activity nih.gov
Piperidinyl ethoxy Position 6 Acetylcholinesterase (AChE) Inhibition Increased potency rsc.orgresearchgate.net
Methoxy (B1213986)/Hydroxy Positions 5 and 6 Aβ₁₋₄₂ Aggregation Inhibition Potent inhibition rsc.org
Any aromatic substituent 1-indanon-diene moiety α-synuclein Fibril Binding Reduced binding affinity nih.govnih.gov

Stereochemistry, the three-dimensional arrangement of atoms, plays a vital role in how a molecule is recognized by a biological target. Many biological receptors are chiral, meaning they can distinguish between different enantiomers (mirror-image isomers) of a ligand.

The synthesis of indane derivatives often focuses on controlling stereochemistry to achieve desired biological outcomes. rsc.org For example, the development of chiral catalysts for intramolecular Michael additions allows for the creation of indane skeletons with specific and highly controlled stereocenters. rsc.org This precision is crucial because different stereoisomers of a drug can have vastly different activity profiles. The specific spatial arrangement of the methyl groups at positions 4 and 7, and the methoxy group at position 6, on the indanone ring of this compound would define its unique shape for interaction with specific binding sites.

The indanone ring system itself is more than just a scaffold; it is an active participant in biomolecular interactions. It is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive natural products and synthetic molecules. nih.gov

Key roles of the indanone ring include:

Providing a Rigid Framework: The fused ring system provides a conformationally restricted structure, which can be advantageous for binding as it reduces the entropic penalty upon binding to a receptor.

Participating in Cation-π Interactions: The aromatic portion of the indanone ring can engage in cation-π interactions, where the electron-rich π-system of the ring interacts favorably with cations or positively polarized regions of a receptor. rsc.orgresearchgate.net

Positioning Key Functional Groups: The indanone core orients its substituents in defined spatial arrangements, allowing for precise interactions with amino acid residues in a protein's active site. For example, in one study, the indene ring of an indanone derivative was shown to sit in a pocket formed by specific amino acids of the NF-κB protein. nih.gov

Computational Chemistry Approaches in Indanone Research

Computational chemistry provides powerful tools for predicting and explaining the biological activity of molecules like this compound, guiding the design of more effective derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com In drug discovery, it is used to forecast the binding mode and affinity of a ligand (e.g., an indanone derivative) to the active site of a target protein.

Studies on indanone derivatives frequently employ molecular docking to:

Identify Potential Inhibitors: By screening libraries of compounds, docking can identify molecules with high predicted binding scores for a specific target. nih.gov

Understand Binding Mechanisms: Docking reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and protein residues. nih.govnih.gov For example, docking studies of indanone-based inhibitors with acetylcholinesterase (AChE) helped to understand the interactions responsible for their inhibitory activity, paving the way for the design of more potent compounds. nih.gov

Validate Experimental Results: The reliability of a docking procedure is often validated by "re-docking" a known co-crystallized ligand into the protein's active site; a low root-mean-square deviation (RMSD) value (typically <2.0 Å) indicates a reliable method. plos.orgfrontiersin.org

For this compound, docking simulations could predict its binding pose within a target protein, highlighting which of its features (the carbonyl group, methoxy group, or methyl groups) are critical for binding.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It provides valuable insights into a molecule's reactivity and properties, which are essential for understanding its biological activity. mdpi.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. irjweb.com The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability; a small gap suggests high reactivity, while a large gap implies high stability. irjweb.comripublication.com This analysis can be used to understand the charge transfer that occurs within a molecule, which is a key aspect of its bioactivity. ripublication.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). rsc.org This map is invaluable for predicting how a molecule will interact with other molecules. Electron-rich regions, such as those around the carbonyl and methoxy oxygen atoms of this compound, are likely sites for electrophilic attack or hydrogen bond formation with a receptor. researchgate.netresearchgate.net

Computational Method Application in Indanone Research Key Insights Provided
Molecular Docking Predicting ligand-protein binding Binding affinity (score), specific amino acid interactions, orientation in the active site. mdpi.comnih.gov
DFT: HOMO-LUMO Analysis Assessing electronic stability and reactivity Chemical reactivity (energy gap), electron-donating/accepting ability. irjweb.comripublication.com
DFT: Molecular Electrostatic Potential (MEP) Mapping charge distribution Identification of electron-rich and electron-poor regions, prediction of sites for intermolecular interactions. rsc.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, the cyclopentanone (B42830) ring can adopt various conformations, such as envelope and twist forms. The preferred conformation is influenced by the steric and electronic effects of the substituents on the aromatic ring. Computational studies, including molecular dynamics (MD) simulations, are instrumental in exploring the conformational space of such molecules.

While specific MD simulation data for this compound is not extensively available in the public domain, studies on related indanone derivatives provide valuable insights. For instance, MD simulations have been employed to understand the binding of indanone derivatives to proteins like cereblon, a component of an E3 ubiquitin ligase complex nih.gov. These simulations reveal how the indanone scaffold orients itself within the binding pocket and how substituents can influence binding affinity and selectivity nih.gov.

Furthermore, computational analyses of other substituted indanones, such as 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one, have been conducted to predict their binding efficacy to biological targets like NF-κB-p50 mdpi.com. Such studies underscore the importance of the substitution pattern on the indanone ring in determining the molecule's interaction with its biological target. The methyl and methoxy groups of this compound are expected to significantly influence its conformational preferences and, consequently, its biological activity.

Theoretical Predictions of Physicochemical Properties Relevant to Biological Activity

The biological activity of a compound is not solely dependent on its structure but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties such as lipophilicity and aggregation tendencies can be predicted using computational methods.

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross cell membranes. For this compound, the presence of two methyl groups and a methoxy group is expected to increase its lipophilicity compared to the parent 1-indanone (B140024). Computational models can provide theoretical logP values, which are essential in the early stages of drug discovery to predict oral bioavailability and blood-brain barrier penetration. The lipophilicity of a potential drug is a key factor in determining its bioavailability unl.edu.

Aggregation Tendencies: The tendency of small molecules to aggregate can lead to non-specific biological activity and is a significant concern in drug discovery. Computational methods can be used to predict the aggregation liability of compounds based on their structural features. For this compound, its relatively small size and specific substitution pattern would need to be analyzed to predict its propensity for aggregation.

A synergistic experimental and computational study on methyl- and methoxy-substituted indanones has provided insights into their energetic properties mdpi.com. Such studies help in understanding the thermodynamic stability of these compounds, which can indirectly relate to their behavior in biological systems mdpi.com.

Mechanistic Investigations of Indanone Interactions with Biomolecules

Understanding how indanone derivatives interact with specific biomolecules at a mechanistic level is crucial for elucidating their biological effects and for the rational design of more potent and selective compounds.

Studies on Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, ApoE Protein)

Indanone derivatives have been extensively studied as inhibitors of various enzymes, particularly acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease nih.gov. While direct mechanistic studies on this compound are limited, research on analogous compounds provides a framework for understanding its potential inhibitory mechanisms.

Kinetic studies on indanone derivatives as AChE inhibitors have often revealed a mixed-type inhibition mechanism nih.gov. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site, thereby affecting both the binding of the substrate and the catalytic activity of the enzyme. The substitution pattern on the indanone ring, including the presence of methoxy groups, has been shown to be critical for potent AChE inhibition mdpi.com.

Regarding Apolipoprotein E (ApoE), a protein implicated in Alzheimer's disease, there is a lack of specific studies investigating the direct interaction of this compound. However, the general ability of small molecules to modulate protein-protein interactions could be a potential avenue for future research into the effects of indanone derivatives on ApoE-related pathways.

Exploration of Receptor Antagonism and Agonism (e.g., Adenosine Receptors)

Adenosine receptors, a class of G protein-coupled receptors, are involved in various physiological processes and are attractive targets for drug discovery wikipedia.orgguidetopharmacology.org. Indanone derivatives have emerged as potential adenosine receptor antagonists wikipedia.org. The four known subtypes of adenosine receptors in humans are A1, A2A, A2B, and A3 wikipedia.org.

The affinity and selectivity of indanone derivatives for different adenosine receptor subtypes are highly dependent on the substitution pattern on the indanone and any appended moieties. For instance, the position and nature of substituents can dictate whether a compound acts as a selective antagonist for a particular subtype or as a dual antagonist. While specific data for this compound is not available, the general principles of ligand-receptor interactions suggest that the methyl and methoxy groups would play a significant role in defining its binding profile with adenosine receptors. The binding of agonists and antagonists to adenosine receptors involves distinct regions of the receptor protein nih.gov.

Elucidation of Cellular Pathway Modulation by Indanone Scaffolds

The biological effects of indanone derivatives are ultimately mediated through their modulation of cellular signaling pathways. For example, some indanone-based compounds have been shown to exert their anticancer effects by arresting the cell cycle and inducing apoptosis nih.gov.

One indanone-based thiazolyl hydrazone derivative, ITH-6, was found to be effective against colorectal cancer cells by arresting the cell cycle at the G2/M phase and inducing apoptosis nih.gov. Mechanistic studies revealed that this compound inhibits tubulin polymerization, a critical process for cell division nih.gov. Furthermore, some indanone derivatives have been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation nih.gov. The compound 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one demonstrated anti-inflammatory activity by downregulating NF-κB phosphorylation and increasing the levels of Nrf2, a transcription factor with antioxidant and anti-inflammatory functions mdpi.com. These examples highlight the potential of the indanone scaffold to interact with and modulate critical cellular pathways.

Rational Design and Optimization Strategies for Indanone-Based Chemical Probes

The development of chemical probes is essential for studying the function of proteins and cellular pathways. The indanone scaffold provides a versatile platform for the rational design of such probes. By systematically modifying the substituents on the indanone ring, it is possible to tune the affinity, selectivity, and physicochemical properties of the resulting molecules.

For instance, the synthesis of a library of differently substituted 1-indanones allows for the exploration of structure-activity relationships and the identification of key structural features required for a desired biological activity beilstein-journals.org. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for functionalizing the indanone core with a variety of substituents researchgate.netrsc.org.

Computational modeling and docking studies can guide the design of new indanone derivatives with improved properties. By understanding the binding mode of existing indanone-based inhibitors or antagonists, researchers can design new molecules with enhanced interactions with their biological targets. This approach has been successfully used in the design of potent and selective inhibitors for various enzymes and receptors nih.gov.

The development of indanone-based fluorescent probes is another promising area of research. By attaching a fluorophore to the indanone scaffold, it is possible to create probes that can be used to visualize and quantify biological processes in living cells.

Applications of 4,7 Dimethyl 6 Methoxy 1 Indanone and Indanone Frameworks in Advanced Organic Synthesis and Chemical Biology

Strategic Building Blocks for Complex Chemical Synthesis

The rigid, bicyclic structure of indanones makes them ideal starting points for the synthesis of intricate molecules. Their functional groups can be readily modified, allowing for the introduction of diverse chemical entities and the construction of larger, more complex systems.

The indanone core is a key component in numerous natural products, many of which exhibit significant biological activities. nih.gov Synthetic chemists frequently utilize indanone derivatives as crucial intermediates to access these complex molecular targets. While specific literature on the direct use of 4,7-Dimethyl-6-methoxy-1-indanone is limited, the synthesis of related structures, particularly the pterosins—a class of sesquiterpenes found in ferns—often involves similarly substituted indanone precursors. researchgate.net These natural products have been investigated for a variety of interesting pharmacological properties. researchgate.net

The general strategy involves the construction of the indanone skeleton, followed by a series of transformations to introduce the necessary functional groups and stereocenters found in the target natural product. The inherent reactivity of the indanone's carbonyl group and the aromatic ring allows for a wide range of chemical manipulations.

Table 1: Examples of Natural Products Synthesized from Indanone Frameworks

Natural Product ClassCore StructureBiological Relevance
PterosinsIndanoneInvestigated for various pharmacological properties
Isoxazole fused 1-indanonesIndanoneAnti-inflammatory and antimicrobial activity
Trifluoromethyl-substituted 1-indanonesIndanonePotential as effective therapeutics

This table provides examples of natural product classes that utilize the indanone framework. The specific precursor and synthetic route can vary.

In the quest for new therapeutic agents, the generation of diverse compound libraries for high-throughput screening is paramount. The indanone scaffold serves as an excellent template for diversity-oriented synthesis, a strategy that aims to create a wide range of structurally distinct molecules from a common starting material. researchgate.net

The versatility of the indanone framework allows for the introduction of various substituents at multiple positions, leading to a vast array of derivatives. For instance, the carbonyl group can be transformed into a variety of other functional groups, and the aromatic ring can be substituted through reactions like Friedel-Crafts acylation. nih.gov This chemical tractability enables the creation of large libraries of indanone-based compounds, which can then be screened for biological activity against a multitude of targets. nih.gov The development of novel indanone derivatives is an active area of research in medicinal chemistry, with a focus on creating compounds with potential applications in treating diseases such as cancer and neurodegenerative disorders. nih.govnih.gov

Table 2: Synthetic Strategies for Indanone Library Diversification

Reaction TypePosition of ModificationPurpose
Aldol (B89426) CondensationC2-positionIntroduction of aryl groups
Friedel-Crafts AcylationAromatic RingIntroduction of acyl groups
Suzuki-Miyaura Cross-CouplingAromatic RingIntroduction of aryl or heteroaryl groups
Nucleophilic Addition to CarbonylC1-positionConversion to alcohols and other functional groups

This table outlines common synthetic methods used to diversify the indanone scaffold for compound library generation.

Tools for Mechanistic Chemical Biology and Metabolic Pathway Research

Beyond their role as synthetic building blocks, indanone derivatives can also be employed as tools to investigate biological processes at the molecular level.

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing certain atoms in a compound with their heavier, stable isotopes (e.g., replacing hydrogen with deuterium), researchers can follow the molecule's journey through various metabolic pathways using techniques like mass spectrometry and NMR spectroscopy.

While the direct application of isotopically labeled this compound in metabolic tracing studies is not prominently documented in the reviewed literature, the general principles of this technique are well-established. Deuterium-labeled compounds, in particular, are valuable probes for studying metabolic fluxes and have been used to investigate a wide range of metabolic processes. The development of such labeled probes for specific indanone derivatives could, in principle, allow for the detailed investigation of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interactions with metabolic enzymes.

The photochemical behavior of indanones has been a subject of interest for understanding fundamental reaction mechanisms. The interaction of light with the indanone scaffold can lead to the formation of excited states with unique reactivity. These excited states can undergo various transformations, providing insights into the principles of photochemistry.

Research on the broader indanone framework has revealed that these molecules can participate in photochemical reactions such as intramolecular hydrogen abstraction and cyclization. The study of the excited-state dynamics of indanone derivatives helps to elucidate the pathways by which these reactions occur. While specific studies on the photochemical properties of this compound are not widely available, the general principles derived from the study of other indanones are applicable. The substituents on the indanone ring, such as the dimethyl and methoxy (B1213986) groups in the title compound, would be expected to influence the energy levels of the excited states and, consequently, the photochemical reactivity.

The development of artificial enzymes and synthetic biological systems is a frontier in chemical biology, aiming to create novel catalytic systems and biological pathways. While the indanone scaffold is a versatile building block in organic synthesis, there is currently limited information in the scientific literature regarding the specific application of this compound or the general indanone framework in the construction of artificial enzyme channels or their integration into synthetic biological systems. The design of such systems often requires molecules with specific recognition motifs and dynamic properties that have not yet been extensively explored for the indanone class of compounds in this context.

Future Directions and Emerging Research Avenues for Indanone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. For the synthesis of indanones, researchers are actively pursuing novel strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the advancement of catalytic C-H activation/functionalization reactions . This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds on the indanone core, bypassing the need for pre-functionalized starting materials. The use of earth-abundant metal catalysts, such as iron, copper, and manganese, is particularly attractive from a sustainability perspective.

Furthermore, photoredox catalysis and electrochemistry are emerging as powerful tools for the construction of the indanone framework. These methods often proceed under mild reaction conditions and can enable transformations that are challenging to achieve with traditional thermal methods. The development of novel photosensitizers and electrochemical setups tailored for indanone synthesis is an active area of investigation.

Another key trend is the exploration of biocatalysis . Enzymes, such as ene-reductases and lipases, offer unparalleled selectivity and can operate in aqueous media under mild conditions. The directed evolution of enzymes to accept a broader range of indanone precursors and to catalyze specific transformations is a promising avenue for the sustainable production of chiral indanone derivatives.

Finally, the use of flow chemistry is gaining traction for the synthesis of indanones. Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for seamless integration of multiple synthetic steps, leading to more efficient and scalable processes.

Integration of Advanced Computational Techniques for Predictive Modeling

The synergy between computational chemistry and experimental work is revolutionizing drug discovery and materials science. For indanone chemistry, advanced computational techniques are being increasingly integrated to accelerate the design and discovery process.

Quantum mechanical (QM) calculations , such as Density Functional Theory (DFT), are employed to elucidate reaction mechanisms, predict reaction outcomes, and understand the electronic properties of indanone derivatives. This knowledge is invaluable for optimizing reaction conditions and for designing novel catalysts with enhanced activity and selectivity.

Molecular dynamics (MD) simulations provide insights into the conformational dynamics of indanones and their interactions with biological targets, such as enzymes and receptors. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of potent and selective inhibitors.

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting the biological activity and physicochemical properties of large libraries of virtual indanone compounds. By training algorithms on existing experimental data, researchers can rapidly screen for promising candidates and prioritize synthetic efforts. These predictive models can significantly reduce the time and cost associated with the discovery of new drugs and materials.

Exploration of New Biological Targets and Mechanisms of Action

The diverse biological activities of indanone derivatives, including anticancer, anti-inflammatory, and neuroprotective effects, have spurred investigations into new therapeutic applications. nih.govbeilstein-journals.org A key future direction is the identification and validation of novel biological targets for this class of compounds.

Chemical proteomics and activity-based protein profiling (ABPP) are powerful techniques for identifying the direct protein targets of indanone-based compounds in complex biological systems. These approaches can uncover previously unknown mechanisms of action and open up new avenues for therapeutic intervention.

Furthermore, there is a growing interest in exploring the potential of indanones to modulate epigenetic targets , such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). Dysregulation of these enzymes is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The development of selective indanone-based epigenetic modulators is a promising area of research.

The investigation of indanones as modulators of protein-protein interactions (PPIs) is another exciting frontier. PPIs play a critical role in numerous cellular processes, and their disruption is a hallmark of many diseases. The rigid scaffold of the indanone core makes it an attractive starting point for the design of small molecules that can interfere with specific PPIs.

Innovation in Indanone-Based Chemical Probes and Tools

Beyond their therapeutic potential, indanone derivatives are valuable tools for chemical biology research. The development of innovative indanone-based chemical probes can facilitate the study of complex biological processes.

Fluorescently labeled indanones can be used to visualize the localization and dynamics of their biological targets within living cells. The design of probes with improved photophysical properties, such as increased brightness and photostability, is an ongoing area of research.

Biotinylated or clickable indanone analogues are essential for affinity-based target identification and pull-down experiments. The development of versatile synthetic routes to these probes is crucial for their widespread application.

Furthermore, the creation of photo-crosslinkable indanone probes can enable the covalent labeling of target proteins, facilitating their identification and characterization by mass spectrometry. These tools are invaluable for mapping drug-target interactions in their native cellular environment.

Q & A

Q. What are the optimal synthetic routes for 4,7-Dimethyl-6-methoxy-1-indanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted phenylpropionic acid derivatives or Friedel-Crafts acylation. For example, cyclization of 2,5-dimethyl-4-methoxyphenylpropionic acid under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) can yield the indanone scaffold. Reaction temperature (80–120°C) and catalyst choice significantly affect regioselectivity and yield. Optimization studies suggest that lower temperatures (80–90°C) minimize byproducts like 5,7-dimethyl isomers .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., methoxy at C6, methyl groups at C4/C7). Key signals include a singlet for the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.5–7.2 ppm) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z: ~192.21 for C₁₁H₁₂O₂) and purity. Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves structural analogs .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Anti-inflammatory assays : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Compare with structurally similar compounds (e.g., 6-methoxy-1-indanone derivatives) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed to avoid competing methylation or demethoxyation?

  • Methodological Answer :
  • Protecting groups : Temporarily protect the methoxy group (e.g., using silyl ethers) during methylation steps to prevent demethoxyation .
  • Catalyst tuning : Use Lewis acids like AlCl₃ or BF₃·Et₂O to direct methylation to C4/C6. Computational modeling (DFT) predicts electron density distribution to guide catalyst selection .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy or fluorine) alter biological potency?

  • Methodological Answer :
  • SAR studies : Synthesize analogs (e.g., 4,7-dimethyl-6-ethoxy-1-indanone) and compare IC₅₀ values in enzyme inhibition assays. Fluorine substitution at C6 (as in 4-fluoro-6-methoxy analogs) enhances metabolic stability but may reduce solubility .
  • Docking studies : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., COX-2). Methoxy groups enhance hydrophobic interactions, while methyl groups at C4/C7 stabilize π-π stacking .

Q. How should contradictory cytotoxicity data between in vitro and in vivo models be reconciled?

  • Methodological Answer :
  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS in plasma and tissues. Poor solubility (logP ~2.5) may limit in vivo efficacy despite in vitro potency .
  • Metabolite analysis : Identify active metabolites (e.g., demethylated derivatives) using HRMS. For example, 4,7-dimethyl-6-hydroxy-1-indanone may contribute to toxicity in vivo .

Data Interpretation & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in anti-inflammatory studies?

  • Methodological Answer :
  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., 10 µM vs. 50 µM) to assess significance. Include positive controls (e.g., indomethacin) for benchmarking .

Q. How can computational tools predict synthetic byproducts or degradation pathways?

  • Methodological Answer :
  • Retrosynthetic AI : Platforms like Pistachio or Reaxys predict competing pathways (e.g., over-methylation at C5).
  • Degradation modeling : Use ChemAxon’s Reactor module to simulate acid/base hydrolysis. Methoxy groups are stable under neutral conditions but hydrolyze in strong acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.